molecular formula C10H8F2N2O2 B2803454 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 956437-57-3

5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Katalognummer: B2803454
CAS-Nummer: 956437-57-3
Molekulargewicht: 226.183
InChI-Schlüssel: BDTLPGKPKUCRQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine and a carbonyl compound under controlled conditions. One common method is the condensation reaction between 2,5-difluorobenzaldehyde and methylamine, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the difluorophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of difluorobenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the imidazolidine ring.

    Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.

Biology: In biological research, 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt disease pathways, making the compound a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

  • 5-(2,5-Difluorophenyl)-5-ethylimidazolidine-2,4-dione
  • 5-(2,5-Difluorophenyl)-5-propylimidazolidine-2,4-dione
  • 5-(2,5-Difluorophenyl)-5-butylimidazolidine-2,4-dione

Comparison: Compared to its analogs, 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione exhibits unique properties due to the presence of the methyl group. This group influences its reactivity and binding affinity, making it more effective in certain applications. The difluorophenyl group also contributes to its stability and specificity in targeting molecular pathways.

Eigenschaften

IUPAC Name

5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTLPGKPKUCRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956437-57-3
Record name 5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.